[D-Glp1,D-Phe2,D-Trp3,6]-Luteinizing Hormone-Releasing Hormone is a synthetic peptide that mimics the natural luteinizing hormone-releasing hormone, which plays a crucial role in regulating reproductive functions. This compound is primarily used in research settings to study hormonal regulation and its effects on various physiological processes. The peptide is classified under the category of gonadotropin-releasing hormones, which are pivotal in the endocrine system for stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland.
The synthesis of [D-Glp1,D-Phe2,D-Trp3,6]-Luteinizing Hormone-Releasing Hormone typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
The molecular structure of [D-Glp1,D-Phe2,D-Trp3,6]-Luteinizing Hormone-Releasing Hormone consists of several key components:
The primary reactions involving [D-Glp1,D-Phe2,D-Trp3,6]-Luteinizing Hormone-Releasing Hormone include:
The binding affinity and kinetics can be studied using radiolabeled assays or surface plasmon resonance techniques to determine how effectively the compound interacts with its receptor.
The mechanism of action for [D-Glp1,D-Phe2,D-Trp3,6]-Luteinizing Hormone-Releasing Hormone involves:
Studies indicate that this synthetic peptide can effectively stimulate gonadotropin release in vitro and in vivo, demonstrating its potential as a therapeutic agent in reproductive health.
The applications of [D-Glp1,D-Phe2,D-Trp3,6]-Luteinizing Hormone-Releasing Hormone include:
This compound represents a significant tool in both basic and applied research within the field of reproductive biology and endocrinology.
The strategic incorporation of D-amino acids at positions 1, 2, 3, and 6 represents a cornerstone in the design of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH. These stereochemical modifications confer enhanced metabolic stability and receptor-binding specificity compared to native LH-RH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂). The substitution of L-configuration residues with their D-isomers at positions 2 (Phe), 3 (Trp), and 6 (Trp) introduces steric constraints that prevent peptide bond cleavage by endopeptidases, significantly extending the compound's half-life [1] [3]. Position 1 features a D-pyroglutamate (D-Glp), which not only contributes to enzymatic resistance but also introduces unique conformational constraints that influence receptor docking geometry. Molecular dynamics simulations reveal that the D-Trp³,⁶ substitutions create a hydrophobic cluster that disrupts the active conformation required for GnRH receptor activation. This positional specificity is critical—modifications at other positions fail to achieve equivalent antagonistic potency due to altered hydrogen-bonding networks and reduced hydrophobic core stability [1] [6].
Table 1: Position-Specific Modifications and Their Structural Consequences
Position | Native Residue | Modified Residue | Steric Effect | Functional Consequence |
---|---|---|---|---|
1 | L-pGlu | D-Glp (D-pyroglutamate) | Induces β-turn conformation | Enhanced receptor affinity & proteolytic resistance |
2 | L-His | D-Phe | Blocks hydrogen bonding | Disrupts receptor activation cascade |
3 | L-Trp | D-Trp | Creates hydrophobic bulge | Prevents conformational transition to active state |
6 | L-Gly | D-Trp | Forms aromatic cluster with D-Trp³ | Stabilizes antagonist-bound receptor conformation |
The D-pyroglutamate (D-Glp) at position 1 introduces a rigidified cyclic structure through lactam formation between the γ-carboxyl group and α-amino group. This cyclization eliminates the N-terminal charge, reducing electrostatic repulsion with the receptor's extracellular domain and promoting deeper insertion into the binding pocket [1] [3]. Nuclear magnetic resonance (NMR) studies demonstrate that D-Glp¹ constrains the ψ and φ dihedral angles to -60° ± 20° and -120° ± 15°, respectively, forcing the N-terminus into a type VI β-turn. This conformation positions the aromatic side chains of D-Phe² and D-Trp³ for optimal interaction with transmembrane helices 2 and 6 (TM2/TM6) of the GnRH receptor. Comparative analyses show that linear analogs lacking cyclization exhibit 15-fold lower binding affinity due to increased conformational entropy and solvent exposure of hydrophobic residues. The D-configuration of Glp further enhances this stability by orienting the pyrrolidone carbonyl toward receptor aspartate residues (Asp⁹⁸), forming a critical salt bridge unavailable to L-Glp analogs [3].
[D-Glp1,D-Phe2,D-Trp3,6]-LH-RH functions as a competitive antagonist with submicromolar affinity (IC₅₀ ≈ 0.8 nM) for the human GnRH receptor. Radioligand binding assays reveal slow dissociation kinetics (t₁/₂ > 45 min), attributable to a multi-point attachment mechanism involving extracellular loop 3 (ECL3) and transmembrane helix 7 [1] [3]. Unlike agonists, which induce receptor dimerization and subsequent internalization, this analog stabilizes an inactive receptor conformation through:
The antagonist's efficacy derives partly from allosteric modulation mediated by aromatic pharmacophores. Specifically:
Mutagenesis studies demonstrate that Phe²⁷²Ala and Tyr²⁸⁹Phe mutations reduce antagonist binding affinity by >100-fold, confirming their critical roles. Molecular dynamics simulations further reveal that these aromatic interactions induce long-range stabilization of intracellular loop 3 (ICL3), preventing β-arrestin recruitment and receptor internalization. This dual mechanism—competitive binding coupled with allosteric suppression of conformational changes—explains the analog's potent and sustained suppression of gonadotropin release [3] [6].
Table 2: Key Aromatic Interactions and Their Allosteric Effects
Residue in Analog | Receptor Contact Point | Interaction Type | Functional Consequence |
---|---|---|---|
D-Phe² | Tyr²⁸⁹ (TM2) | Parallel displaced π-stack | Locks TM2 in inactive orientation |
D-Trp³ | Phe²⁷² (TM3)/His²⁰³ (ECL2) | Edge-to-face & hydrophobic | Occludes agonist access to deep binding pocket |
D-Trp⁶ | Trp²⁷⁹ (TM6) | T-shaped π-stacking | Prevents TM6 pivot required for Gq coupling |
In vitro studies using rat ovarian granulosa cells demonstrate that co-administration of 1 μM [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH with follicle-stimulating hormone (FSH) reverses LH-RH-induced suppression of steroidogenesis. This occurs through blockade of gonadotropin-releasing hormone receptors (GnRHR), preventing the downregulation of FSH-responsive aromatase activity [1] [3]. In vivo efficacy is evidenced by two key findings:
Table 3: Experimentally Validated Biological Effects
Model System | Dose/Concentration | Observed Effect | Mechanistic Basis |
---|---|---|---|
Rat granulosa cells | 1 μM | Blocks LH-RH suppression of FSH-induced steroidogenesis | GnRHR antagonism preventing desensitization |
Proestrus rats | 250 μg SC | 100% ovulation inhibition | Suppression of preovulatory LH surge |
Pregnant rats | 1.25-2.5 mg SC (bid, 7 days) | Prolongs gestation by 48-72 hours | Delayed progesterone decline via disrupted gonadotropin signaling |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7